N-(4-chlorophenyl)morpholine-4-carboxamide
Overview
Description
N-(4-chlorophenyl)morpholine-4-carboxamide: is an organic compound with the molecular formula C11H13ClN2O2. It features a morpholine ring, which adopts a chair conformation, and a 4-chlorophenyl group attached to the nitrogen atom of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)morpholine-4-carboxamide typically involves the reaction of 4-chloroaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)morpholine-4-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: It is being investigated for its potential use as an antiviral or anticancer agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain agrochemicals .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
- N-(4-cyanophenyl)morpholine-4-carboxamide
- N-(4-methylphenyl)morpholine-4-carboxamide
- N-(4-fluorophenyl)morpholine-4-carboxamide
Comparison: N-(4-chlorophenyl)morpholine-4-carboxamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as N-(4-cyanophenyl)morpholine-4-carboxamide, the chlorine atom may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .
Biological Activity
N-(4-chlorophenyl)morpholine-4-carboxamide is a compound with the molecular formula C₁₁H₁₃ClN₂O₂, characterized by a morpholine ring and a 4-chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology, where it is being investigated for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Notably, it has been shown to inhibit certain enzymes involved in viral replication, suggesting potential antiviral properties.
Pharmacological Applications
This compound has been studied for its potential as:
- Antiviral Agent : Research indicates that the compound may inhibit viral replication pathways.
- Anticancer Agent : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy .
- Anti-inflammatory and Analgesic Properties : Its structural characteristics suggest it may interact effectively with biological targets involved in inflammation and pain perception.
Case Studies and Research Findings
- Anticancer Activity : In studies involving morpholine derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines. For instance, it was noted to have an IC50 value indicating potent inhibitory effects on cell proliferation in vitro .
- Inflammatory Response : The compound has been evaluated for its ability to modulate inflammatory responses. In vitro assays demonstrated that it could reduce the release of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Some research suggests that morpholine derivatives can exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Comparative Analysis of Similar Compounds
To provide a clearer understanding of this compound's biological activity, a comparison with structurally similar compounds is useful:
Compound Name | Antiviral Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Moderate | High | High |
N-(2-chlorophenyl)morpholine-4-carboxamide | Low | Moderate | Moderate |
N-(phenyl)morpholine-4-carboxamide | Low | High | Low |
This table illustrates that while this compound shows promising activity across multiple therapeutic areas, its unique chlorinated structure enhances its interaction potential with biological targets compared to other morpholine derivatives.
Properties
IUPAC Name |
N-(4-chlorophenyl)morpholine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZZDRMAUJOWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201764 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52625-27-1 | |
Record name | 52625-27-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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